molecular formula C17H22N2O2 B11844114 tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B11844114
M. Wt: 286.37 g/mol
InChI Key: ZWBPPULOWKDHKW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate typically involves the reaction of 1H-indole with tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. The reaction is carried out under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives .

Scientific Research Applications

tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines the indole ring with a pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-10-4-5-15(19)13-6-7-14-12(11-13)8-9-18-14/h6-9,11,15,18H,4-5,10H2,1-3H3

InChI Key

ZWBPPULOWKDHKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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